[(2S)-piperidin-2-yl]methanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-piperidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPBLLCTOLJFPH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309451 | |
| Record name | (2S)-2-Piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111478-77-4 | |
| Record name | (2S)-2-Piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111478-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperidinemethanamine, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
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Significance of Chiral Aminomethyl Piperidines in Asymmetric Synthesis
Chiral aminomethyl piperidines, a class of compounds to which [(2S)-piperidin-2-yl]methanamine belongs, are recognized for their potential as valuable ligands in asymmetric catalysis. The presence of two nitrogen atoms with different basicities and a defined stereocenter allows for the formation of stable and stereochemically well-defined metal complexes. These complexes can act as highly effective catalysts in a variety of asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.
The rigid piperidine (B6355638) scaffold restricts the conformational flexibility of the ligand, which is a key factor in achieving high levels of stereocontrol. This rigidity helps to create a well-defined chiral environment around the metal center, leading to preferential formation of one enantiomer of the product. The aminomethyl side chain provides an additional coordination site, enabling the formation of a bidentate chelate with a metal, which further enhances the stability and catalytic activity of the resulting complex.
The utility of chiral diamines as ligands is well-documented. For instance, chiral 1,2-diamines have been successfully employed in ruthenium-catalyzed asymmetric hydrogenation of ketones, a fundamental transformation in organic synthesis. The mechanism of this catalysis often involves the formation of a metal-ligand complex where the substrate coordinates to the metal in a stereochemically biased manner, leading to the selective formation of one enantiomer.
Stereochemical Purity and Enantioselective Relevance
The absolute configuration of a chiral catalyst or ligand is paramount in determining the stereochemical outcome of an asymmetric reaction. For [(2S)-piperidin-2-yl]methanamine, the "(2S)" designation indicates a specific three-dimensional arrangement of the aminomethyl group relative to the piperidine (B6355638) ring. This defined stereochemistry is the source of its enantioselective potential. When complexed with a metal, the chiral environment created by the (2S)-ligand dictates the facial selectivity of the substrate's approach to the catalytic center, resulting in the preferential synthesis of one enantiomer over the other.
The synthesis of enantiopure piperidine derivatives can be a challenging endeavor. One common strategy involves the catalytic hydrogenation of substituted pyridines. For instance, the racemic mixture of 2-aminomethylpiperidine can be synthesized by the catalytic hydrogenation of 2-cyanopyridine (B140075) in the presence of a cobalt-containing catalyst. google.com To obtain the enantiopure (2S)-isomer, a resolution of the racemate or an asymmetric synthesis approach would be necessary. Asymmetric synthesis could involve the use of a chiral auxiliary or a chiral catalyst to guide the stereochemical outcome of the reaction.
The potential for this compound to act as a powerful tool in asymmetric synthesis is underscored by the performance of other chiral diamine ligands in various catalytic systems. The following table illustrates the effectiveness of related chiral diamine ligands in asymmetric transfer hydrogenation of ketones, a reaction type where this compound could foreseeably be applied.
| Substrate (Ketone) | Chiral Diamine Ligand | Catalyst System | Product (Alcohol) Enantiomeric Excess (e.e.) |
| Acetophenone | (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine | [RuCl2(p-cymene)]2 | 98% |
| 1-Tetralone | (1R,2R)-N-(Mesitylenesulfonyl)-1,2-diphenylethylenediamine | [Ir(Cp)Cl2]2 | 97% |
| 2-Chloroacetophenone | (1S,2S)-N-Triflyl-1,2-diphenylethylenediamine | [Rh(Cp)Cl2]2 | 95% |
This table presents data for structurally related chiral diamine ligands to illustrate the potential applications and efficacy in asymmetric catalysis, as direct data for this compound is not extensively available in published literature.
Historical Context of Piperidine and Diamine Scaffolds in Research
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce the desired stereochemistry into the target molecule.
Synthesis from Natural Amino Acid Precursors (e.g., Lysine-based Routes)
A practical and efficient synthesis of both (R)- and (S)-2-(aminomethyl)piperidine has been developed starting from the corresponding enantiomers of lysine. researchgate.netsinapse.ac.uk A key step in this synthetic pathway involves the in situ formation of an aziridinium (B1262131) ion. This intermediate subsequently undergoes an intramolecular ring-opening, leading to the stereoselective formation of the piperidinium (B107235) ring. researchgate.netsinapse.ac.uk This method provides a reliable route to access these versatile building blocks without the need for chromatographic purification. researchgate.net
Enzymatic Resolution and Biocatalytic Pathways
Enzymatic and biocatalytic methods offer green and highly selective alternatives for producing enantiopure amines. While specific examples for the direct enzymatic resolution of racemic piperidin-2-yl]methanamine are not extensively detailed in the provided results, the broader application of enzymes in synthesizing chiral amines is well-established. researchgate.net Lipases, for instance, are used in the kinetic resolution of related structures like 2-piperidineethanol, demonstrating the potential of enzymatic methods for resolving racemic piperidine derivatives. mdpi.comresearchgate.net
Biocatalytic cascades combining ene-reductases and imine reductases/reductive aminases have been developed for the synthesis of chiral amines with multiple stereocenters from α,β-unsaturated ketones. acs.org Furthermore, transaminases are frequently employed for the asymmetric synthesis of amines from prochiral ketones. mdpi.com These biocatalytic approaches represent a promising avenue for the sustainable production of this compound. researchgate.net
Asymmetric Synthesis via Chiral Auxiliaries and Organocatalysis
Asymmetric synthesis creates the desired stereocenter during the reaction sequence, often with the aid of a chiral auxiliary or catalyst.
Application of Chiral Cyano-Oxazolopiperidines
An established method for the asymmetric synthesis of 2-(1-aminoalkyl)piperidines utilizes (-)-2-cyano-6-phenyloxazolopiperidine (B3025004) as a chiral auxiliary. nih.govacs.org The synthesis of this compound is achieved through the reduction of this chiral cyano-oxazolopiperidine with lithium aluminum hydride (LiAlH₄), followed by hydrogenolysis. nih.govacs.org This strategy has also been successfully applied to produce C-2 methylated derivatives. nih.govacs.org
The addition of organolithium reagents to the cyano group of the auxiliary leads to the formation of an intermediate imino bicyclic system, which can be diastereoselectively reduced to yield substituted diamino alcohols. nih.govacs.org
Proline-Catalyzed Asymmetric α-Amination and Reductive Amination Strategies
Proline-catalyzed asymmetric α-amination of aldehydes provides an efficient route to 1,2-diamines. researchgate.netresearchgate.net This methodology can be applied to synthesize 2-aminomethyl piperidines with good yields and enantioselectivity. researchgate.netresearchgate.net The process involves an initial proline-catalyzed α-amination of an aldehyde, followed by a reductive amination step that leads to cyclization. researchgate.netmdpi.com This organocatalytic approach is notable for its operational simplicity and use of a readily available catalyst. nih.gov
Ring Formation and Functionalization Tactics
The construction of the piperidine ring and the introduction of the aminomethyl group are critical steps in the synthesis. Catalytic hydrogenation of 2-cyanopyridine (B140075) is a common method to produce 2-(aminomethyl)piperidine. Further functionalization can be achieved through various reactions. The primary amine group readily undergoes acylation to form amides, while both the primary and secondary amines can be alkylated. Steric hindrance generally favors alkylation at the primary amine over the secondary amine of the piperidine ring.
Reductive amination is another key tactic in forming the piperidine ring. For instance, double reductive amination of glutaric dialdehyde (B1249045) with an appropriate amine can yield piperidine derivatives. mdpi.com These ring-forming strategies are often combined with methods that control the stereochemistry at the C2 position to achieve the desired (S)-enantiomer.
Intramolecular Cyclization Reactions and Stereocontrol
Intramolecular cyclization is a prominent strategy for constructing the piperidine ring of this compound with defined stereochemistry. One notable approach involves the in situ formation of an aziridinium ion, which subsequently undergoes a stereoselective intramolecular ring-opening to form the piperidinium ring. This method has been successfully employed for the synthesis of both (R)- and (S)-2-(aminomethyl)piperidine from (S)- and (R)-lysine, respectively, highlighting the stereospecificity of the cyclization.
Another powerful technique is the intramolecular cyclization of unsaturated compounds mediated by transition metals. For instance, mercury(II) salts can induce the cyclization of N-isopropyl-1-aminohex-4-ene to yield a mixture of pyrrolidine (B122466) and piperidine derivatives. beilstein-journals.org While not exclusively forming the desired product, this demonstrates the principle of using metal-mediated reactions to construct the heterocyclic core. beilstein-journals.org Furthermore, radical-mediated amine cyclization, catalyzed by cobalt(II), offers a pathway to various piperidines from linear amino-aldehydes, although side products can sometimes be observed. mdpi.com
Palladium-catalyzed intramolecular amination of alkenes represents another sophisticated approach. mdpi.com These reactions, often employing chiral ligands, can achieve high levels of enantioselectivity in the formation of the piperidine ring. mdpi.comrsc.org For example, the intramolecular diamination of a tethered double bond using a palladium catalyst and a chiral ligand can produce aminomethyl-substituted pyrrolidines, and with ligand modification, can be directed towards the formation of piperidines. rsc.org
Diastereoselective Reduction Methodologies
Diastereoselective reduction is a key step in many synthetic routes to this compound and its derivatives, allowing for the establishment of the correct stereochemistry. A common strategy involves the reduction of a chiral precursor containing a reducible functional group, where the existing stereocenter directs the stereochemical outcome of the reduction.
One example is the diastereoselective reduction of an intermediate imino bicyclic system. researchgate.netacs.orgnih.gov This intermediate can be formed by the addition of lithium derivatives to a chiral cyano-oxazolopiperidine. researchgate.netacs.orgnih.gov Subsequent reduction of the imine bond can proceed with high diastereoselectivity, leading to substituted diamino alcohols which are precursors to the target compound. researchgate.netacs.orgnih.gov
Another approach utilizes the reduction of substituted pyridines. Boron ions in the presence of hydrosilanes have been shown to diastereoselectively reduce substituted pyridines to piperidines. mdpi.com Similarly, catalytic hydrogenation of substituted piperidinones, followed by reduction of the lactam group, can yield cis-configured 2,4-disubstituted piperidines. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity in these reductions. For instance, rhodium(I) complexes with chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of tetrasubstituted enamides, which can be precursors to substituted piperidines. mdpi.com
The following table summarizes selected diastereoselective reduction methods leading to piperidine derivatives:
| Precursor Type | Reducing Agent/Catalyst | Stereochemical Outcome | Reference(s) |
| Imino bicyclic system | Lithium aluminum hydride | Diastereoselective formation of diamino alcohols | researchgate.net, acs.org, nih.gov |
| Substituted pyridines | Boron ions/hydrosilanes | Diastereoselective formation of piperidines | mdpi.com |
| Substituted piperidinones | Catalytic hydrogenation/lactam reduction | cis-configured 2,4-disubstituted piperidines | mdpi.com |
| Tetrasubstituted enamides | Rhodium(I)/chiral bisphosphorus ligand | Enantioselective hydrogenation | mdpi.com |
Formation of Substituted Piperidine Ring Systems
The construction of the piperidine ring with desired substituents is a fundamental aspect of synthesizing this compound derivatives. Various cycloaddition and cyclization strategies are employed to create the core heterocyclic structure.
Radical-mediated cyclizations offer a versatile method for forming substituted piperidines. mdpi.com For instance, intramolecular radical cyclization of 1,6-enynes can lead to polysubstituted alkylidene piperidines. mdpi.com Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds via an iminium ion intermediate. mdpi.com
Palladium-catalyzed reactions are also widely used. For example, the palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes allows for the synthesis of substituted piperidines through C(sp3)-H bond activation. mdpi.com Furthermore, gold(I)-catalyzed intramolecular dearomatization/cyclization provides another route to substituted piperidines. mdpi.com
A modular approach to substituted piperidines involves the aza-Michael cyclization of substituted divinyl ketones with a primary amine, such as benzylamine, to form 2-substituted N-benzylic 4-piperidones. kcl.ac.uk These piperidones can then be further elaborated. The stereochemistry at the 2-position can be controlled by using a chiral amine like S-α-phenylethylamine, leading to separable diastereomeric piperidone products. kcl.ac.uk
The following table outlines various methods for the formation of substituted piperidine ring systems:
| Reaction Type | Key Reagents/Catalyst | Product Type | Reference(s) |
| Intramolecular radical cyclization | Triethylborane | Polysubstituted alkylidene piperidines | mdpi.com |
| Reductive hydroamination/cyclization | Acid | Substituted piperidines | mdpi.com |
| Palladium-catalyzed [4+2] annulation | Palladium catalyst | Substituted piperidines | mdpi.com |
| Gold(I)-catalyzed dearomatization/cyclization | Gold(I) complex | Substituted piperidines | mdpi.com |
| Aza-Michael cyclization | Substituted divinyl ketones, primary amine | 2-substituted 4-piperidones | kcl.ac.uk |
Control of Stereochemical Configuration at the Aminomethyl Moiety
Controlling the stereochemistry at the C2 position of the piperidine ring, where the aminomethyl group is attached, is paramount for the synthesis of this compound. This is often achieved by starting with a chiral precursor that already possesses the desired stereochemistry or by employing a stereoselective reaction to introduce the aminomethyl group or its precursor.
One effective strategy is the use of a chiral auxiliary. For example, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines can be accomplished using (-)-2-cyano-6-phenyloxazolopiperidine as a chiral starting material. researchgate.netacs.orgnih.gov The reduction of the cyano group to an aminomethyl group proceeds while retaining the stereochemistry at the C2 position of the piperidine ring.
Another approach involves the diastereoselective addition of nucleophiles to a chiral imine or a related electrophile. For instance, the addition of lithium derivatives to the cyano group of a chiral oxazolopiperidine leads to an intermediate imino bicyclic system. researchgate.netacs.orgnih.gov The subsequent reduction of this imine can be highly diastereoselective, thereby controlling the stereochemistry of the newly formed aminomethyl group relative to the existing chiral center.
Furthermore, the stereochemistry of the aminomethyl moiety can be established through the reduction of a nitrile precursor that is part of a chiral piperidine system. The use of a chiral template ensures that the reduction of the nitrile to the primary amine occurs with a high degree of stereocontrol.
Formation of N-Substituted Derivatives
The presence of two distinct nitrogen atoms in this compound allows for the selective formation of N-substituted derivatives, a cornerstone of its synthetic utility.
Regioselective Alkylation and Arylation Reactions
The differential reactivity of the endocyclic secondary amine and the exocyclic primary amine enables regioselective N-alkylation. The primary amine, being more nucleophilic and less sterically hindered, is generally the preferred site of initial reaction. However, reaction conditions can be tuned to favor substitution at the secondary amine.
A notable example of regioselective alkylation is the synthesis of pentadentate ligands for metal chelation. In one approach, (R)-2-(aminomethyl)piperidine is reacted with tert-butyl bromoacetate (B1195939) in the presence of potassium carbonate in acetonitrile. This reaction leads to the exhaustive alkylation of both nitrogen atoms to yield (R)-2-(aminomethyl)piperidine-N,N',N'-tri-tert-butyl acetate (B1210297) mdpi.comuniupo.it. The initial and more facile alkylation occurs at the primary amine, followed by substitution on the piperidine nitrogen.
While specific examples of regioselective N-arylation of this compound are not extensively reported, general methodologies for the N-arylation of related heterocyclic amines suggest potential pathways. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for the formation of C-N bonds and could likely be adapted for the selective arylation of either the primary or secondary amine of this compound, depending on the choice of catalyst, ligands, and protecting group strategy.
Table 1: Examples of Regioselective N-Alkylation of this compound Derivatives
| Starting Material | Reagent | Product | Reference |
| (R)-2-(aminomethyl)piperidine | tert-butyl bromoacetate, K₂CO₃, MeCN | (R)-2-(aminomethyl)piperidine-N,N',N'-tri-tert-butyl acetate | mdpi.comuniupo.it |
| 2-(N-(2-(Methoxymethoxy)benzyl)aminomethyl)piperidine | tert-butyl bromoacetate, Na₂CO₃, CH₃CN | 2-(N-(2-(Methoxymethoxy)benzyl)aminomethyl)piperidine-N,N'-di-tert-butyl acetate | mdpi.com |
Acylation and Sulfonamidation Processes
Acylation is a widely used strategy to introduce a variety of functional groups onto the this compound scaffold. The reaction typically occurs preferentially at the less hindered primary amino group, but can be directed to the secondary amine under specific conditions or with the use of protecting groups.
A significant application of this methodology is in the development of kappa opioid receptor agonists. In this context, (2S)-2-(aminomethyl)piperidine derivatives are acylated on the piperidine nitrogen with various arylacetyl chlorides. For instance, reaction with (3,4-dichlorophenyl)acetyl chloride leads to the formation of (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine, a potent and highly selective kappa opioid agonist nih.gov. This regioselectivity is achieved by first introducing a substituent on the primary amine, thereby directing the subsequent acylation to the piperidine nitrogen.
Sulfonamidation, the reaction with a sulfonyl chloride, provides another route to functionalized derivatives. While specific examples for this compound are not prevalent in the literature, the general reactivity of amines towards sulfonyl chlorides is well-established. It is anticipated that reaction with reagents such as benzenesulfonyl chloride or toluenesulfonyl chloride would yield the corresponding N-sulfonamides. The primary amine would be the expected site of initial reaction due to its higher nucleophilicity. The resulting sulfonamides can exhibit altered biological activities and physicochemical properties compared to the parent amine.
Design and Synthesis of Chelating Ligand Systems
The diamine structure of this compound makes it an excellent scaffold for the construction of chelating ligands for various metal ions.
Bidentate and Polydentate Ligand Architectures
The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered ring. Further functionalization of the nitrogen atoms can lead to the creation of polydentate ligands with enhanced coordination capabilities.
A notable example is the development of pentadentate ligands for Mn(II) complexation, which are of interest as potential contrast agents for magnetic resonance imaging (MRI). Starting from 2-aminomethylpiperidine, a sequence of reactions involving reductive amination with a protected hydroxybenzyl aldehyde followed by alkylation of the amines with tert-butyl bromoacetate yields a ligand framework with two tertiary amino groups and three carboxylate donors mdpi.comnih.gov. These ligands form stable octahedral complexes with Mn(II) mdpi.comnih.gov.
Table 2: Examples of Polydentate Ligands Derived from 2-Aminomethylpiperidine
| Ligand Name | Donor Atoms | Metal Ion | Application | Reference |
| AMPTA | N₃O₂ | Mn(II) | MRI Contrast Agent | mdpi.comnih.gov |
| AMPDA-HB | N₂O₃ | Mn(II) | MRI Contrast Agent | mdpi.comnih.gov |
Incorporation into Hybrid Ligand Frameworks (e.g., with Phosphanes, Phosphoramidites)
The incorporation of phosphorus-containing moieties, such as phosphanes (phosphines) and phosphoramidites, into the this compound scaffold can generate hybrid ligands with applications in asymmetric catalysis. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in a chiral framework can lead to highly effective catalysts for a variety of transformations.
While specific examples of the direct synthesis of such hybrid ligands from this compound are not yet prominent in the literature, the general strategies for creating P,N-ligands are well-developed. These typically involve the reaction of an amino-alcohol precursor with a chlorophosphine or the phosphitylation of an amine. Given the availability of chiral aminoalcohols derived from the reduction of pipecolinic acid, the synthesis of phosphine (B1218219) and phosphoramidite (B1245037) ligands based on the piperidine framework is a feasible and promising area for future research.
Derivatization for Analytical and Chiral Separation Purposes
The chemical modification of this compound is also crucial for its analysis, particularly for the determination of enantiomeric purity. Derivatization with a chiral resolving agent converts the enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques such as high-performance liquid chromatography (HPLC).
Common chiral derivatizing reagents for amines include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogues, as well as isothiocyanates derived from chiral precursors researchgate.netnih.govnih.gov. The primary amine of this compound is expected to react readily with these reagents to form the corresponding diastereomeric derivatives. For example, a method for the determination of the enantiomeric purity of the related compound 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involves pre-column derivatization with 4-nitrobenzoic acid followed by separation on a chiral stationary phase researchgate.net.
Furthermore, derivatization can be employed to enhance the detectability of the compound in various analytical methods. For instance, the introduction of a chromophore or fluorophore through derivatization can significantly improve the sensitivity of detection in UV-Vis or fluorescence-based assays sci-hub.se. Derivatization with reagents that impart a fixed charge can also improve ionization efficiency in mass spectrometry.
Pre-column Derivatization for Chiral High-Performance Liquid Chromatography (HPLC)
Pre-column derivatization is a widely employed technique in chiral HPLC to facilitate the separation of enantiomers. This method involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, unlike the original enantiomers, have distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase. chiralpedia.comnih.gov This indirect approach is particularly useful for compounds like this compound that may lack a strong chromophore for UV detection or are challenging to resolve on available chiral stationary phases. nih.gov
The primary amine group in this compound is the principal site for derivatization. Several types of reagents can react with this functional group to introduce a chiral center and a chromophore, enhancing both chromatographic separation and detection sensitivity.
Derivatization with p-Toluenesulfonyl Chloride (PTSC)
A notable example of pre-column derivatization for a structurally analogous compound, piperidin-3-amine, involves the use of p-toluenesulfonyl chloride (PTSC). nih.gov This method is highly relevant for this compound due to the shared piperidine ring and primary amine functionality. The reaction of the amine with PTSC in the presence of a base introduces a tosyl group, which serves as a chromophore for UV detection. nih.govnih.gov
The derivatization of the two enantiomers of an amine with a single enantiomer of a chiral reagent would result in diastereomers that can be separated by HPLC. In the case of piperidin-3-amine, the derivatization with the achiral PTSC was followed by separation on a chiral stationary phase, a Chiralpak AD-H column. nih.gov This approach demonstrates the utility of derivatization to improve the chromatographic properties and detectability of piperidine amines. For this compound, a similar strategy could be employed, or a chiral derivatizing agent could be used to enable separation on an achiral column.
Table 1: HPLC Method Parameters for a Structurally Similar Compound (Piperidin-3-amine) after Derivatization with PTSC nih.gov
| Parameter | Condition |
| Column | Chiralpak AD-H |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm |
| Resolution | > 4.0 |
Potential Derivatizing Agents for this compound
Based on the primary amine group present in this compound, other established chiral derivatizing agents are also applicable.
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This is a widely used CDA for the chiral resolution of primary and secondary amines and amino acids. The reaction proceeds via nucleophilic aromatic substitution, where the amine attacks the fluorinated carbon of FDAA. The resulting diastereomers can be effectively separated by reversed-phase HPLC. nih.gov
o-Phthalaldehyde (OPA) with Chiral Thiols: OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. By using a chiral thiol, such as N-acetyl-L-cysteine or N-isobutyryl-L-cysteine, diastereomeric adducts are formed. nih.gov This method offers the advantage of high sensitivity due to the fluorescence of the derivatives. nih.gov
The selection of the most suitable derivatizing agent and chromatographic conditions depends on factors such as reaction kinetics, stability of the diastereomers, and the desired sensitivity of the assay.
Applications of 2s Piperidin 2 Yl Methanamine in Catalysis and Asymmetric Transformations
Role as Chiral Organocatalysts in Stereoselective Reactions
While the primary applications of [(2S)-piperidin-2-yl]methanamine in catalysis involve its use as a ligand for metals, its inherent chirality and the presence of amine functionalities suggest its potential as a chiral organocatalyst. Chiral diamines are known to be effective in a variety of organocatalytic transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. These reactions often proceed through enamine or iminium ion intermediates, where the stereochemistry is controlled by the chiral catalyst. The development of organocatalysis has provided a powerful alternative to metal-based catalysts for the synthesis of enantiomerically enriched compounds. rsc.org
The structural features of this compound, with its primary and secondary amine groups, allow for the formation of the necessary intermediates to facilitate these transformations. The piperidine (B6355638) ring provides a conformationally restricted scaffold that can effectively shield one face of the reactive intermediate, leading to high levels of stereoselectivity. Research in this area continues to explore the full potential of this and related diamines as standalone organocatalysts.
Chiral Ligand Design for Transition Metal Catalysis
The most significant applications of this compound are in the realm of transition metal catalysis, where it serves as a chiral ligand. researchgate.net The two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring that influences the geometry and electronic properties of the resulting complex. This coordination is crucial for transferring stereochemical information from the ligand to the substrate during a catalytic reaction.
Synthesis and Coordination Chemistry of Metal-Ligand Complexes
The synthesis of metal complexes involving this compound and its derivatives has been a subject of considerable interest. These ligands can be readily prepared from commercially available starting materials like (S)-lysine. researchgate.net The coordination of these diamine ligands to various transition metals, such as ruthenium, rhodium, iridium, and palladium, has been studied to understand the resulting complex's structure and stability.
Table 1: Examples of Metal Complexes with this compound Derivatives
| Metal | Other Ligands | Application | Reference |
| Ruthenium(II) | N-heterocyclic carbene (NHC) | Asymmetric Hydrogenation | acs.org |
| Rhodium(I) | Bisphosphines | Asymmetric Hydrogenation | mdpi.com |
| Iridium(I) | P,N-ligands | Asymmetric Hydrogenation | mdpi.com |
| Palladium(II) | Phosphine-oxazoline | Asymmetric C-H Functionalization | mdpi.com |
This table is illustrative and not exhaustive.
Catalytic Activity and Enantioselectivity in Asymmetric Hydrogenation Reactions
One of the most successful applications of this compound-derived ligands is in asymmetric hydrogenation. illinois.edu This process is a fundamental method for producing enantiomerically pure compounds, particularly chiral alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. acs.org
Ruthenium and rhodium complexes bearing chiral diamine ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of ketones and imines. mdpi.com For example, Ru(II)-NHC-diamine complexes have been shown to be versatile precatalysts for the asymmetric hydrogenation of various substrates, including isocoumarins and ketones. acs.org The high enantioselectivity observed in these reactions is attributed to the well-defined chiral environment created by the ligand around the metal center. arkat-usa.org
Table 2: Asymmetric Hydrogenation of Prochiral Ketones using a Ru(II)-NHC-Diamine Catalyst
| Substrate | Product | Conversion (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | >99 | 98 |
| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 95 |
| 1-(Thiophen-2-yl)ethanone | 1-(Thiophen-2-yl)ethanol | >99 | 97 |
Data is representative of typical results found in the literature for similar catalyst systems.
Catalytic Applications in Carbonyl Reduction and Other Transformations
Beyond hydrogenation, ligands derived from this compound are employed in a range of other asymmetric transformations, including the reduction of various carbonyl compounds. These ligands can be used in transfer hydrogenation reactions, which utilize a hydrogen donor like isopropanol (B130326) or formic acid instead of molecular hydrogen.
Furthermore, these chiral ligands have found utility in carbon-carbon and carbon-nitrogen bond-forming reactions. For example, palladium complexes with chiral diamine ligands have been used in the enantioselective C-H functionalization of various substrates. mdpi.com The ability of the ligand to control the stereochemical outcome of these complex transformations highlights its versatility and importance in modern synthetic chemistry.
Influence of Ligand Conformation and Stereochemistry on Catalytic Performance
The catalytic performance of metal complexes derived from this compound is highly dependent on the ligand's conformation and stereochemistry. researchgate.net The rigid piperidine ring exists in a chair conformation, which positions the substituents in specific axial or equatorial orientations. This conformational preference, along with the absolute configuration of the chiral center, dictates the three-dimensional structure of the metal complex and, consequently, the enantioselectivity of the catalyzed reaction.
The steric bulk of substituents on the ligand can also play a crucial role. For instance, the introduction of bulky groups can enhance enantioselectivity by creating a more defined chiral pocket that better differentiates between the two faces of the prochiral substrate. arkat-usa.org The interplay between the ligand's inherent stereochemistry and its conformational dynamics is a key area of research aimed at designing more efficient and selective catalysts. researchgate.net
Utilization as Chiral Auxiliaries in Synthetic Methodologies
In addition to their role as ligands, this compound and its derivatives can be employed as chiral auxiliaries. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
The diamine structure of this compound allows for its attachment to various functional groups, such as carboxylic acids or aldehydes, to form amides or imines, respectively. The inherent chirality of the auxiliary then guides the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction. For example, the addition of an organometallic reagent to a ketone derived from this chiral auxiliary would be expected to proceed with high diastereoselectivity. Subsequent removal of the auxiliary would afford the chiral alcohol. This strategy has been used in the asymmetric synthesis of a variety of chiral compounds. acs.org
Structural Scaffold in Complex Molecule Synthesis
The chiral integrity and inherent conformational constraints of the piperidine ring make this compound a valuable stereochemical building block in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a primary and a secondary amine, offers multiple points for synthetic elaboration, enabling its incorporation into a diverse array of scaffolds.
Building Block for Chiral Amine-Containing Scaffolds
This compound serves as a foundational chiral synthon for the construction of more elaborate amine-containing structures. Its utility is prominently demonstrated in the asymmetric synthesis of substituted 2-(1-aminoalkyl)piperidines. A key strategy involves the use of a precursor, (−)-2-cyano-6-phenyloxazolopiperidine, which can be transformed into various derivatives of this compound. acs.orgacs.orgnih.gov
For instance, the synthesis of [(2S)-2-methylpiperidin-2-yl]methanamine and diphenylthis compound has been successfully achieved starting from this chiral precursor. acs.orgnih.gov The addition of organolithium reagents to the cyano group of the oxazolopiperidine intermediate leads to the formation of an imino bicyclic system. Subsequent diastereoselective reduction of this intermediate yields substituted diamino alcohols, which are direct precursors to complex chiral amine scaffolds. acs.orgnih.gov
A notable example is the addition of an excess of phenyllithium (B1222949) in the presence of lithium bromide to the 2-cyano-6-phenyloxazolopiperidine (B14121631) precursor. This reaction furnishes a disubstituted amine that serves as the immediate precursor to diphenylthis compound. acs.orgnih.govresearchgate.net This transformation underscores the role of the piperidine methanamine core in directing the stereochemical outcome of the synthesis, thereby generating new, functionally rich chiral amines.
| Precursor | Reagents | Resulting Scaffold | Reference |
| (-)-2-Cyano-6-phenyloxazolopiperidine (B3025004) | 1. MeLi2. LiAlH43. H2, Pd/C | [(2S)-2-Methylpiperidin-2-yl]methanamine | acs.orgnih.gov |
| (-)-2-Cyano-6-phenyloxazolopiperidine | 1. PhLi, LiBr2. H2, Pd/C | Diphenylthis compound | acs.orgnih.govresearchgate.net |
The inherent chirality of this compound is crucial for its application as a building block. The (S)-configuration at the C2 position of the piperidine ring influences the stereochemistry of subsequent reactions, allowing for the synthesis of enantiomerically enriched target molecules. This makes it a valuable component in the chiral pool, providing a ready source of stereochemical information for the synthesis of complex natural and unnatural products. researchgate.net
Integration into Heterocyclic and Polycyclic Architectures
The bifunctional nature of this compound and its derivatives facilitates their incorporation into more complex heterocyclic and polycyclic systems. The piperidine ring can act as a rigid scaffold onto which other rings are fused or spiro-annulated, leading to molecules with significant three-dimensional complexity.
A key reaction pathway for achieving this integration is through the diastereoselective reduction of intermediate imino bicyclic systems formed from precursors like (-)-2-cyano-6-phenyloxazolopiperidine. acs.orgnih.gov The addition of various lithium derivatives to the cyano group generates these bicyclic intermediates, which can then be reduced to form substituted diamino alcohols. These products contain the core piperidine structure integrated into a new heterocyclic framework. acs.orgnih.gov
The synthesis of spiropiperidines represents a significant application in the construction of polycyclic architectures. For example, a silver(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides has been developed to access the spiro[indole-3,4'-piperidine] (B97032) scaffold. chemrxiv.org This method allows for the diastereoselective synthesis of these complex spirocycles, which can be achieved on a gram scale. chemrxiv.org The derivatization of this scaffold leads to a variety of polycyclic derivatives. chemrxiv.org
Another approach to spiropiperidines involves the reductive cyclization of an α-amino nitrile. This strategy has been used to synthesize 2-spiropiperidines with high diastereoselectivity. whiterose.ac.uk These methods highlight the versatility of the piperidine scaffold in forming spirocyclic systems, which are of increasing interest in medicinal chemistry due to their structural rigidity and novelty. whiterose.ac.uk
| Starting Material Type | Reaction Type | Resulting Architecture | Key Features | Reference |
| Tryptamine-ynamide | Ag(I)/PPh3-catalyzed cycloisomerization | Spiro[indole-3,4'-piperidine] | Diastereoselective, gram-scale synthesis | chemrxiv.org |
| α-Amino nitrile | Reductive cyclization | 2-Spiropiperidine | High diastereoselectivity | whiterose.ac.uk |
| (-)-2-Cyano-6-phenyloxazolopiperidine | Nucleophilic addition and diastereoselective reduction | Fused bicyclic systems | Formation of substituted diamino alcohols | acs.orgnih.gov |
The ability to integrate the this compound scaffold into such diverse and complex polycyclic systems is a testament to its utility as a versatile building block in modern synthetic organic chemistry. These strategies provide access to novel chemical space and enable the synthesis of compounds with potential applications in various fields of chemical research.
Spectroscopic Characterization and Structural Elucidation of 2s Piperidin 2 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of [(2S)-piperidin-2-yl]methanamine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton (1H) NMR for Chemical Environment Analysis
Proton (¹H) NMR spectroscopy offers critical insights into the electronic environment of hydrogen atoms within a molecule. In the case of this compound and its derivatives, the chemical shifts (δ) of the protons on the piperidine (B6355638) ring and the aminomethyl group are diagnostic.
For the parent compound, this compound, the protons of the piperidine ring typically appear as a series of multiplets in the upfield region of the spectrum, generally between δ 1.0 and 3.2 ppm. chemicalbook.com The protons on the aminomethyl group (-CH₂NH₂) also give rise to characteristic signals. The chemical shifts can be influenced by the solvent used and the protonation state of the amine groups. mdpi.com
For instance, in derivatives such as 4-(aminomethyl)-1-benzyl-N,2,6-triphenylpiperidin-4-amine, the ¹H NMR spectrum shows a broad singlet for the NH₂ protons at approximately δ 1.52 ppm, while the piperidine ring protons appear as multiplets at δ 1.88 and 3.10 ppm. semanticscholar.org The presence of various substituents dramatically influences the chemical shifts. For example, in (1-(2-Methoxyethyl)piperidin-4-yl)methanamine, the protons of the piperidine ring are observed as multiplets between δ 1.01 and 1.86 ppm, while the methoxy (B1213986) group protons appear as a singlet at δ 3.22 ppm. nih.gov
Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Derivative | Piperidine Ring Protons | Aminomethyl (-CH₂) Protons | Other Characteristic Protons | Reference |
| 4-(Aminomethyl)-1-benzyl-N,2,6-triphenylpiperidin-4-amine | 1.88 (d), 3.10 (t) | 3.41 (s) | 1.52 (br, NH₂), 3.64 (s, N-CH₂), 6.91–7.77 (m, Ar-H) | semanticscholar.org |
| 4-(Aminomethyl)-1-benzyl-2,6-bis(4-chlorophenyl)-N-phenylpiperidin-4-amine | 1.87 (d), 3.14 (t) | 3.42 (s) | 1.55 (br, NH₂), 3.65 (s, N-CH₂), 6.93–7.77 (m, Ar-H) | semanticscholar.org |
| (1-(2-Methoxyethyl)piperidin-4-yl)methanamine | 1.01-1.11 (m), 1.60-1.63 (m), 1.86 (t) | 2.35–2.43 (m) | 3.22 (s, OCH₃), 3.39 (t, -CH₂O-) | nih.gov |
Note: Chemical shifts are reported in ppm relative to a standard reference. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).
Carbon-13 (13C) NMR for Carbon Skeleton Assignment
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the complete assignment of the carbon skeleton.
In derivatives of this compound, the carbon atoms of the piperidine ring typically resonate in the range of δ 20-60 ppm. mdpi.com The carbon of the aminomethyl group usually appears around δ 40-50 ppm. The exact chemical shifts are sensitive to the nature and position of substituents on the piperidine ring and the nitrogen atoms. For example, in C-2,8,14,20-tetra(propyl)-5,11,17,23-tetrakis(N-(piperidine)methyl)calix aip.orgresorcinarene, the carbon atoms of the piperidine ring are found at δ 23.9, 25.6, and 55.9 ppm, while the aminomethyl carbon is at δ 53.7 ppm. mdpi.com
Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Derivative | Piperidine Ring Carbons | Aminomethyl (-CH₂) Carbon | Other Characteristic Carbons | Reference |
| 4-(Aminomethyl)-1-benzyl-N,2,6-triphenylpiperidin-4-amine | 34.12, 44.43, 49.41, 62.51 | 58.76 | 126.85-143.61 (Aromatic Carbons) | semanticscholar.org |
| 4-(Aminomethyl)-1-benzyl-2,6-bis(4-chlorophenyl)-N-phenylpiperidin-4-amine | 34.33, 44.47, 49.45, 62.55 | 58.79 | 126.89-144.64 (Aromatic Carbons) | semanticscholar.org |
| C-2,8,14,20-tetra(propyl)-5,11,17,23-tetrakis(N-(piperidine)methyl)calix aip.orgresorcinarene | 23.9, 25.6, 55.9 | 53.7 | 14.2, 21.3, 33.1, 35.5 (Aliphatic), 107.0, 122.0, 124.0 (Aromatic) | mdpi.com |
Note: Chemical shifts are reported in ppm relative to a standard reference.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Confirmation
To establish the complete and unambiguous structure of complex derivatives of this compound, advanced two-dimensional (2D) NMR techniques are employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. This is particularly useful for tracing the connectivity within the piperidine ring and any attached side chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is instrumental in assigning specific proton signals to their corresponding carbon atoms in the skeleton. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is crucial for establishing connectivity across quaternary carbons and heteroatoms, piecing together the entire molecular framework. For instance, in a calix aip.orgresorcinarene derivative, HMBC experiments confirmed the connectivity between a proton on the piperidine ring and carbons in the main macrocyclic structure. mdpi.com
These 2D NMR techniques are also vital for confirming the stereochemistry of the molecule. The spatial relationships between protons can be elucidated through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space, regardless of their bonding connectivity. This information is critical for determining the relative configuration of substituents on the piperidine ring. ipb.pt
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for their identification.
In this compound and its derivatives, key IR absorption bands include:
N-H stretching: The primary amine (-NH₂) and secondary amine (>NH) groups of the piperidine ring exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. tbzmed.ac.ir For example, in 4-(aminomethyl)-1-benzyl-N,2,6-triphenylpiperidin-4-amine, N-H stretching bands are observed at 3318, 3258, and 3223 cm⁻¹. semanticscholar.org
C-H stretching: Aliphatic C-H stretching vibrations from the piperidine ring and any alkyl substituents typically appear in the 2850-3000 cm⁻¹ range. mdpi.comtbzmed.ac.ir
C-N stretching: The C-N stretching vibrations are usually found in the 1000-1250 cm⁻¹ region. mdpi.com
The presence of other functional groups in derivatives will give rise to additional characteristic peaks. For example, a carbonyl (C=O) group in an amide derivative would show a strong absorption band around 1630-1680 cm⁻¹. tbzmed.ac.ir
Interactive Table: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Derivative | N-H Stretching | C-H (Aliphatic) Stretching | Other Key Bands | Reference |
| 4-(Aminomethyl)-1-benzyl-N,2,6-triphenylpiperidin-4-amine | 3318, 3258, 3223 | Not specified | Not specified | semanticscholar.org |
| 4-(Aminomethyl)-1-benzyl-2,6-bis(4-chlorophenyl)-N-phenylpiperidin-4-amine | 3324, 3266, 3225 | Not specified | Not specified | semanticscholar.org |
| C-2,8,14,20-tetra(propyl)-5,11,17,23-tetrakis(N-(piperidine)methyl)calix aip.orgresorcinarene | Not specified | 2930, 2856 | 3200 (O-H), 1609, 1450 (C=C Ar), 1111 (C-N) | mdpi.com |
Note: All values are in cm⁻¹.
Raman Spectroscopy (e.g., Surface-Enhanced Raman Scattering for Analytical Studies)
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. It is particularly useful for studying symmetric vibrations and bonds that are not strongly polarized, which may be weak or absent in the IR spectrum.
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, such as silver or gold nanoparticles. aip.orgresearchgate.net This technique has been used to study piperidine and its derivatives, providing insights into their adsorption behavior and molecular orientation on surfaces. aip.orgresearchgate.net
Studies on piperidine using SERS have shown that the molecule tends to adsorb "head-on" to a silver electrode through the nitrogen atom. aip.orgresearchgate.net The enhancement of the Raman signal is influenced by factors such as the applied electrode potential and the surrounding chemical environment. aip.orgresearchgate.net For instance, the intensities of different vibrational modes can change with varying electrode potential, providing information about the interaction between the molecule and the metal surface. researchgate.net This technique holds promise for the sensitive detection and analytical characterization of this compound and its derivatives in various matrices.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). scispace.com This precision allows for the unambiguous determination of a compound's elemental composition by distinguishing between molecules with the same nominal mass but different chemical formulas. escholarship.org Techniques such as electrospray ionization (ESI) are commonly coupled with HRMS to analyze samples. jst.go.jp
In the study of this compound derivatives, HRMS is crucial for confirming the successful synthesis of target molecules. For instance, in the development of novel Glycine Transporter 1 (GlyT1) inhibitors, a series of complex derivatives were synthesized starting from a scaffold related to this compound. The elemental composition of these products was consistently verified by comparing the experimentally measured exact mass with the theoretically calculated mass. jst.go.jp
Table 1: Illustrative HRMS Data for a this compound Derivative This table is based on representative data for analogous compounds found in the literature.
| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
|---|
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. sci-hub.se The resulting spectrum is a plot of absorbance versus wavelength and provides information about the chromophores present in the molecule. msu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to characterize compounds containing unsaturated systems or atoms with non-bonding electrons, such as nitrogen and oxygen. The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital (like a non-bonding n or a bonding π orbital) to a higher energy anti-bonding orbital (π* or σ*). msu.eduresearchgate.net
For this compound itself, which is a saturated diamine, significant absorption is not expected in the standard UV-Vis range (200-800 nm). However, its derivatives, which often incorporate aromatic rings and other conjugated systems, exhibit characteristic absorption bands. researchgate.netresearchgate.net These bands, typically assigned to π→π* and n→π* transitions, are sensitive to the molecular structure and solvent environment. For example, the introduction of a benzamide (B126) group or other aromatic moieties creates chromophores that absorb in the UV region. jst.go.jpresearchgate.net
Table 2: Representative Electronic Transitions for Piperidine Derivatives This table presents typical absorption maxima for chromophores commonly found in derivatives of this compound.
| Derivative Type | Chromophore | Transition | Typical λmax (nm) |
|---|---|---|---|
| N-Benzoyl derivative | Benzoyl group | π→π* | ~230-250 |
| n→π* | ~270-290 | ||
| Pyridine-containing derivative | Pyridine ring | π→π* | ~250-270 |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. mdpi.com These methods, including optical rotation and circular dichroism, are essential for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound. kisti.re.kracs.org
Optical Rotation Measurements
Optical rotation is the rotation of the plane of polarized light by a chiral substance. nihs.go.jp A polarimeter measures this rotation, and the value is standardized to give the specific rotation [α], which is a characteristic physical property of a chiral molecule. libretexts.org The sign of the rotation (+ for dextrorotatory or - for levorotatory) indicates the direction in which the light is rotated. nihs.go.jp
For derivatives of this compound, the specific rotation is a key parameter measured to confirm that the stereochemical integrity of the chiral center is maintained throughout a synthetic sequence. The (2S) configuration dictates a specific direction and magnitude of rotation under defined conditions (e.g., concentration, solvent, temperature, and wavelength of light, typically the sodium D-line at 589 nm). jst.go.jplibretexts.org
Table 3: Specific Rotation Data for a Derivative of this compound Data derived from the literature for analogous compounds.
| Compound Name | Formula | Specific Rotation [α]D | Solvent |
|---|
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov A CD spectrum is a plot of this differential absorption versus wavelength. This technique is particularly sensitive to the three-dimensional structure of a molecule. creative-proteomics.com
In the context of this compound derivatives, CD spectroscopy is a powerful tool for assigning the absolute configuration. mdpi.com The conformation of the piperidine ring and the spatial arrangement of substituents around the chiral center give rise to characteristic CD signals, known as Cotton effects. nptel.ac.in By comparing experimental CD spectra with those of related compounds of known stereochemistry or with spectra predicted by computational methods, the absolute configuration can be confidently determined. kisti.re.kr For complex molecules, the interaction between two or more chromophores can lead to coupled signals (exciton-coupled CD), which provides unambiguous information about the absolute stereochemistry of the molecule. mdpi.com The redox state of a metal complexed with a piperidine derivative can even trigger a conformational inversion of the piperidine chair, leading to dramatic changes in the CD spectrum. researchgate.net
Computational Chemistry and Theoretical Studies on 2s Piperidin 2 Yl Methanamine
Density Functional Theory (DFT) Calculations
Density functional theory has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance of accuracy and computational cost. cdnsciencepub.com It is employed to predict a wide array of molecular properties, from geometries to spectroscopic parameters and reactivity indices.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of a molecule like [(2S)-piperidin-2-yl]methanamine is to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For flexible molecules such as this, which contains a piperidine (B6355638) ring and a rotatable aminomethyl side chain, a thorough conformational analysis is crucial. researchgate.net
The piperidine ring can exist in several conformations, with the chair form being the most stable. The substituents on the ring can adopt either an axial or equatorial position. For this compound, the aminomethyl group at the C2 position can be either equatorial or axial. Furthermore, rotation around the C2-C(aminomethyl) bond leads to different rotamers.
Table 1: Illustrative Relative Energies of Piperidine Conformers This table is for illustrative purposes and does not represent actual calculated data for this compound.
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Equatorial | 0.00 |
| Chair | Axial | 1.5 - 2.5 |
| Twist-Boat | - | 5.0 - 6.0 |
| Boat | - | ~6.5 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. researchgate.netmdpi.comwsu.edu The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Calculations are typically performed on the optimized geometry of the most stable conformer, and the calculated shielding constants are then converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS). While specific calculated NMR data for this compound is not available in the provided search results, general trends for piperidine rings can be described. Protons in axial and equatorial positions on the ring have distinct chemical shifts, as do the carbons of the ring and the aminomethyl group.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. sioc-journal.cnwisc.edu These calculations provide the frequencies and intensities of the vibrational modes, which can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical methods. nih.gov Analysis of the vibrational modes can confirm the presence of specific functional groups and provide insights into the molecular structure and bonding.
Table 2: Illustrative Calculated Vibrational Frequencies for a Piperidine Derivative This table is for illustrative purposes and does not represent actual calculated data for this compound.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | Amine | 3350 - 3500 |
| C-H stretch | Alkyl | 2850 - 3000 |
| N-H bend | Amine | 1580 - 1650 |
| C-N stretch | 1000 - 1250 | |
| Ring vibrations | Piperidine | 800 - 1200 |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. irjweb.comschrodinger.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. irjweb.com
For this compound, the HOMO is expected to be localized on the nitrogen atoms due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the antibonding orbitals of the C-H and C-N bonds. DFT calculations can provide precise energies for these orbitals and a visual representation of their spatial distribution.
Table 3: Illustrative Frontier Molecular Orbital Energies for a Piperidine Derivative This table is for illustrative purposes and does not represent actual calculated data for this compound.
| Parameter | Method | Energy (eV) |
|---|---|---|
| E(HOMO) | B3LYP/6-311++G(d,p) | -6.5 |
| E(LUMO) | B3LYP/6-311++G(d,p) | 1.2 |
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 7.7 |
Reactivity Descriptors (e.g., Molecular Electrostatic Potential Mapping)
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Typically, regions of negative electrostatic potential (often colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would be expected to show regions of high negative potential around the two nitrogen atoms due to their lone pairs of electrons, making them the primary sites for interaction with electrophiles and for hydrogen bonding. acs.org The hydrogen atoms of the N-H bonds would exhibit positive potential, making them susceptible to interaction with nucleophiles.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.
Intermolecular and Intramolecular Charge Transfer Interactions
NBO analysis is particularly useful for quantifying charge transfer interactions, both within the molecule (intramolecular) and between molecules (intermolecular). scienceacademique.com These interactions are described in terms of delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy (E(2)). researchgate.net
Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for a Piperidine Derivative This table is for illustrative purposes and does not represent actual calculated data for this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | σ*(C-C) | 2.5 |
| LP(1) N | σ*(C-H) | 1.8 |
| σ(C-H) | σ*(C-N) | 0.9 |
Quantitative Structure-Property Relationships (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties. While specific QSPR models for this compound are not extensively documented in publicly available literature, the principles of QSPR are routinely applied to piperidine derivatives to predict various characteristics. researchgate.nettandfonline.comnih.gov
QSPR models are built upon the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For piperidine derivatives, these descriptors can be categorized into several groups:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These relate to the 3D arrangement of the atoms.
Electronic descriptors: These quantify properties related to the electron distribution, such as partial charges and dipole moments.
Physicochemical descriptors: These include properties like logP (lipophilicity) and polar surface area (PSA).
In studies of piperidine derivatives, QSPR models have been developed to predict properties like toxicity and receptor affinity. tandfonline.comnih.gov For instance, research on a set of 33 piperidine derivatives used 2D topological descriptors to create models predicting their toxicity against Aedes aegypti. nih.gov These models, developed using techniques like Ordinary Least Squares Multilinear Regression (OLS-MLR) and Support Vector Machines (SVM), achieved high correlation coefficients, demonstrating their predictive power. nih.gov Another study on 119 piperidine derivatives as CCR5 antagonists used a combination of structural, physicochemical, spatial, and electronic descriptors to build QSAR models. tandfonline.com
For this compound, various molecular descriptors can be calculated using computational software and databases, which could serve as a basis for future QSPR studies.
Below is a table of computationally predicted properties for this compound sourced from publicly available chemical databases.
| Property | Value | Unit/Description |
| Molecular Formula | C₆H₁₄N₂ | |
| Molecular Weight | 114.19 | g/mol |
| XLogP3 | 0.4 | A measure of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 40.1 | Ų |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 1 | |
| Complexity | 63.5 | |
| Formal Charge | 0 |
This data is computationally generated and may vary between different software and calculation methods.
These descriptors provide a foundation for developing QSPR models to predict a wide range of properties for this compound and its analogues, from their physical properties to their biological activities.
Molecular Dynamics Simulations (for Conformational Preference and Dynamic Behavior)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. While specific, in-depth MD simulation studies on this compound are not readily found in published literature, its conformational preferences and dynamic behavior can be inferred from studies on related piperidine derivatives. nih.govrsc.org
The piperidine ring is known to adopt a chair conformation, similar to cyclohexane. For this compound, the aminomethyl substituent at the C2 position can exist in either an axial or equatorial orientation. Generally, for monosubstituted piperidines, the equatorial conformation is favored to minimize steric hindrance.
MD simulations on piperidine derivatives often focus on:
Ring Conformation: Analyzing the stability of the chair conformation versus twist-boat or boat conformations. For N-methyl piperidine, for example, studies have identified both chair and twist structures. rsc.org
Substituent Orientation: Determining the energetic preference for axial versus equatorial positioning of substituents. In 4-substituted piperidines, the conformational free energies are very similar to those of analogous cyclohexanes. nih.gov
Solvent Effects: Understanding how the surrounding solvent molecules interact with the compound and affect its conformational dynamics.
In the case of this compound, the presence of two amine groups allows for the possibility of intramolecular hydrogen bonding, which could influence the conformational preference of the aminomethyl side chain. The protonation state of the amines would also significantly impact the conformational equilibrium, as the electrostatic interactions within the molecule would change. nih.gov
A molecular dynamics simulation of this compound would likely reveal the following:
The piperidine ring would predominantly exist in a stable chair conformation.
The aminomethyl group would likely favor the equatorial position to reduce steric strain.
The orientation of the aminomethyl group relative to the ring will be flexible, with rotation around the C2-C(methanamine) bond.
In a protic solvent, the amine groups would be involved in hydrogen bonding with the solvent molecules.
The table below summarizes the expected primary conformational states.
| Conformer | Substituent Position | Relative Energy (Predicted) | Key Features |
| Equatorial | Aminomethyl group is equatorial | Lower | Less steric hindrance, generally more stable. |
| Axial | Aminomethyl group is axial | Higher | Increased 1,3-diaxial interactions, generally less stable. |
Further computational studies, such as detailed MD simulations, would be necessary to precisely quantify the energy differences between these conformers and to explore the full range of dynamic behavior of this compound.
Prediction of Nonlinear Optical Properties
Nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. The prediction of these properties through computational methods is a growing field of research. Chiral molecules, such as this compound, are of particular interest as they lack a center of inversion, a key requirement for second-order NLO effects. rochester.edu
The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. Computational chemistry, particularly using Density Functional Theory (DFT), is a common approach to predict β. edqm.eu
For a molecule to exhibit significant NLO properties, it often possesses:
An electron-donating group.
An electron-accepting group.
A π-conjugated system connecting the donor and acceptor.
A full computational study of the NLO properties of this compound would involve:
Geometry Optimization: Finding the most stable 3D structure of the molecule.
Calculation of Electronic Properties: Determining properties such as the dipole moment and polarizability.
Calculation of Hyperpolarizability: Computing the components of the first hyperpolarizability tensor (β).
Although a specific study predicting the NLO properties of this compound has not been found in the literature, some fundamental electronic properties that are precursors to NLO behavior can be computationally estimated.
The table below presents some calculated electronic properties relevant to NLO phenomena.
| Property | Value | Unit/Description |
| Dipole Moment | (Not readily available in public databases) | Debye |
| Polarizability | (Not readily available in public databases) | ų |
| First Hyperpolarizability (β) | (Not calculated in public literature) | a.u. |
The prediction of NLO properties for molecules like this compound is a complex task that requires dedicated computational studies. The chiral nature of this compound makes it a candidate for possessing interesting NLO properties, but experimental or detailed theoretical verification is needed.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
While methods for synthesizing piperidine (B6355638) derivatives exist, a primary focus for future research will be the development of more efficient and environmentally friendly synthetic pathways. rsc.org Classical methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste, which are not ideal for large-scale production. rsc.org
Exploration of Novel Catalytic Systems and Reaction Types
The primary amine and the secondary amine within the piperidine ring of [(2S)-piperidin-2-yl]methanamine make it an excellent candidate for the development of novel ligands for asymmetric catalysis. researchgate.net Future research will likely focus on exploring its application in a wider range of catalytic reactions beyond its current uses.
There is significant potential for designing catalysts for novel reaction types, such as C-H activation/functionalization, which allows for the direct modification of otherwise inert carbon-hydrogen bonds. mdpi.com Furthermore, the development of catalysts for challenging reactions like the asymmetric hydrogenation of N-alkyl ketimines, where product inhibition can be a significant issue, is an area ripe for exploration. acs.org The unique stereoelectronic properties of ligands derived from this compound could be harnessed to overcome these challenges. The exploration of its use in photoredox catalysis could also open up new avenues for synthetic transformations. nih.gov
Advanced Ligand Design for Enhanced Selectivity, Activity, and Recyclability
The performance of a catalyst is intrinsically linked to the design of its ligand. For this compound-based ligands, future research will focus on creating advanced designs to enhance their catalytic properties. This involves systematically modifying the ligand structure to fine-tune its steric and electronic properties, thereby improving enantioselectivity and catalytic activity. jst.go.jp
A key area of development will be the creation of recyclable catalytic systems. This can be achieved by immobilizing the catalyst on a solid support or by designing ligands that facilitate catalyst separation from the reaction mixture. This not only reduces costs but also minimizes the environmental impact of the catalytic process. Furthermore, computational modeling and high-throughput screening will play an increasingly important role in rationally designing and rapidly identifying optimal ligand structures for specific catalytic applications.
Application in Advanced Materials and Supramolecular Chemistry
The unique structural and coordination properties of this compound and its derivatives make them attractive building blocks for the construction of advanced materials and supramolecular assemblies. researchgate.net Their ability to coordinate with metal ions can be exploited to create novel metal-organic frameworks (MOFs) with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
In supramolecular chemistry, the chiral nature of this compound can be used to direct the formation of complex, ordered structures with specific recognition properties. researchgate.net This could lead to the development of new sensors, chiral separation media, and materials with unique optical or electronic properties. The investigation of intermolecular interactions, such as hydrogen bonding and C-H···π interactions, will be crucial for understanding and controlling the self-assembly of these molecules into functional architectures. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of processes involving this compound, its integration with modern high-throughput technologies is essential. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. acs.orgorganic-chemistry.org
Developing continuous flow protocols for the synthesis of this compound and its derivatives will be a key research focus. acs.orgorganic-chemistry.orgthieme-connect.com Furthermore, the use of automated synthesis platforms can enable the rapid generation of libraries of related ligands and catalysts for high-throughput screening. nih.gov This combination of flow chemistry and automation will significantly shorten the development cycle for new catalytic systems and materials based on this versatile chiral diamine, underscoring the potential of these technologies to overcome challenges in traditional organic synthesis and pharmaceutical manufacturing. organic-chemistry.org
Q & A
Q. What synthetic methodologies are commonly employed for [(2S)-piperidin-2-yl]methanamine and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation, protection/deprotection of amines, and stereoselective reduction. For example, derivatives like (S)-1-[(2S)-1-(Prop-2-en-1-yl)piperidin-2-yl]-1-[3-(pyridin-3-yl)phenyl]methanamine are synthesized via nucleophilic substitution and coupling reactions. Key steps include:
- Use of tert-butoxycarbonyl (Boc) protecting groups to preserve stereochemistry during piperidine ring functionalization .
- Final deprotection with HCl to yield the hydrochloride salt.
Characterization Data from :
| Derivative | Yield | Key NMR Signals (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 21b | 43% | 1.03–1.11 (m, 1H), 3.35–3.44 (m, 2H) | 308 [M+H]+ |
| 21c | 99% | 8.89–8.92 (m, 2H), 9.20 (s, 1H) | 309 [M+H]+ |
Q. How is this compound structurally characterized?
Q. What analytical techniques detect this compound as a pharmaceutical impurity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard, as referenced in impurity profiles of Flecainide Acetate ().
- Column : Reverse-phase C17.
- Mobile Phase : Gradient of acetonitrile and phosphate buffer (pH 3.0).
- Detection : 220 nm, with a retention time of 8.2 minutes for the (RS)-isomer .
Advanced Research Questions
Q. How does stereochemical configuration at the piperidine ring influence biological activity?
- Methodological Answer : The (2S)-configuration enhances target binding in glycine transporter 1 (GlyT1) inhibitors. For example:
Q. What in silico strategies predict target interactions for this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) model interactions with targets like gonadotropin receptors. For Q89 ():
- Docking : The (2S)-piperidin-2-yl group forms hydrogen bonds with Glu²⁹⁷ and π-π stacking with Phe³⁰¹ in the receptor.
- MD Simulations : 100-ns trajectories confirm stable binding in aqueous environments .
Q. How can contradictory pharmacological data for derivatives be resolved?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies identify critical substituents. For example:
- Derivative BD214888 () with bis(2-methylbenzyl) groups showed reduced cytotoxicity (CC₅₀ > 100 µM) but retained target affinity (Ki = 4.3 nM), suggesting steric hindrance mitigates off-target effects.
- Use dose-response assays and off-target screening (e.g., CEREP panels) to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
